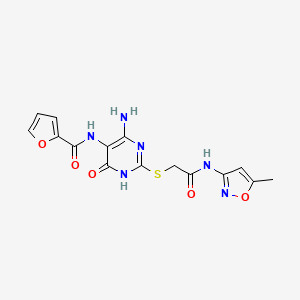

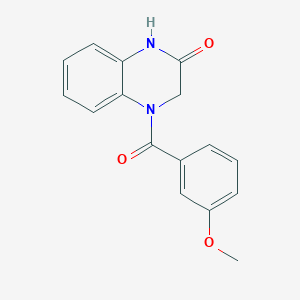

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound's derivatives exhibit significant antimicrobial activity. Synthesis efforts have resulted in compounds that have been tested in vitro for antibacterial and antifungal efficacy against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These studies reveal the potential of such quinazoline derivatives in contributing to the development of new antimicrobial agents, leveraging their bioactive properties against a variety of microbial species (Vidule, 2011).

Anticancer Agents

Quinazoline derivatives have also been evaluated for their cytotoxic effects, showing promise as potential anticancer agents. A series of novel quinazolinone derivatives with substituted quinoxalindione showed cytotoxic activity against MCF-7 and HeLa cell lines, indicating their potential utility in cancer treatment. These findings underscore the versatility of quinazoline derivatives in medicinal chemistry, especially in the design of drugs targeting cancer cells (Poorirani et al., 2018).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has been a subject of research, providing insights crucial for pharmaceutical development. Studies have examined the stability of these compounds in the face of environmental factors such as temperature, light, and oxidants. The findings are vital for understanding the degradation pathways and improving the formulation of pharmaceutical substances containing quinazoline derivatives for enhanced drug stability (Gendugov et al., 2021).

Herbicidal Activity

Investigations into triketone-containing quinazoline-2,4-dione derivatives have revealed their potential as novel herbicides. These compounds have demonstrated significant herbicidal activity against both broadleaf and monocotyledonous weeds, offering a new avenue for the development of agrochemicals. The structure-activity relationships identified in these studies can guide the optimization of herbicide formulas, potentially leading to safer and more effective weed control solutions (Wang et al., 2014).

Propriétés

IUPAC Name |

3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c28-20(6-3-11-26-21(29)18-4-1-2-5-19(18)23-22(26)30)25-14-12-24(13-15-25)16-7-9-17(10-8-16)27(31)32/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYLZBZRFKUEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)

![1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2988048.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)